The synthesis of Lamifiban hydrochloride involves several intricate steps that include the formation of key intermediates followed by a coupling reaction to yield the final product.
Optimization of reaction conditions, including temperature, pH, and solvent selection, is essential to maximize yield and purity during industrial production .
The molecular structure of Lamifiban hydrochloride can be described as follows:
The structure features a complex arrangement with multiple functional groups that contribute to its biological activity and specificity for glycoprotein IIb/IIIa receptors .
Lamifiban hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions applied during these reactions .
The mechanism of action of Lamifiban hydrochloride revolves around its role as a glycoprotein IIb/IIIa receptor antagonist:
Clinical studies have demonstrated that Lamifiban effectively reduces ischemic events in patients with unstable angina or non-Q wave myocardial infarction when administered intravenously .
Lamifiban hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations for clinical use .
Lamifiban hydrochloride has significant applications in clinical settings:
Lamifiban hydrochloride is classified as a blood modifier agent with specific antagonistic activity against platelet glycoprotein IIb/IIIa (GPIIb-IIIa) receptors. It belongs to the therapeutic subclass of fibrinogen receptor antagonists (DG01811), which selectively inhibit the final common pathway of platelet aggregation [1]. This nonpeptide agent reversibly blocks the binding of fibrinogen, von Willebrand factor, and other adhesion molecules to activated GPIIb-IIIa receptors on platelets, thereby preventing thrombus formation in arterial circulation [4] [6].
The drug's mechanism centers on high-affinity competitive inhibition of the arginine-glycine-aspartic acid (RGD) recognition site on GPIIb-IIIa integrins. With an IC₅₀ of 1.4 nM for platelet aggregation inhibition, lamifiban demonstrates potent and selective antagonism [4]. This pharmacological profile makes it particularly suitable for acute coronary syndromes where rapid platelet inhibition is clinically warranted, acting as a cornerstone in the class of parenteral antiplatelet agents alongside abciximab and tirofiban [7].
Table 1: Pharmacological Classification of Lamifiban Hydrochloride
Category | Classification |
---|---|
Therapeutic Class | Blood Modifier Agent |
Subclass | Fibrinogen Receptor Antagonist |
ATC Code | B01AC16 (Antithrombotics) |
Molecular Target | GPIIb-IIIa (αIIbβ3) Integrin |
Mechanism of Action | Competitive Antagonist |
Lamifiban hydrochloride (USAN: Lamifiban hydrochloride; CAS: 243835-65-6) has the molecular formula C₂₄H₂₈N₄O₆·HCl and a molecular weight of 504.96 g/mol for the hydrochloride salt. The free base (lamifiban) has the formula C₂₄H₂₈N₄O₆ with a molecular weight of 468.50 g/mol [1] [4]. The compound features an absolute stereocenter at the tyrosine-derived carbon, conferring (S)-configuration critical for target engagement. The structure integrates three key pharmacophores:
The active conformation adopts a pseudo-RGD geometry, with the amidinobenzoyl group mimicking arginine's guanidinium function and the carboxylic acid groups serving as aspartic acid surrogates. X-ray crystallography confirms that the (S)-configuration at Cα optimizes spatial alignment with the GPIIb-IIIa receptor's MIDAS (metal ion-dependent adhesion site) domain [4].
Table 2: Molecular Attributes of Lamifiban Hydrochloride
Property | Value |
---|---|
Empirical Formula | C₂₄H₂₈N₄O₆·HCl |
Exact Mass | 504.1776 g/mol |
Elemental Composition | C 57.08%; H 5.79%; N 11.09%; O 19.01%; Cl 7.02% |
Stereochemistry | (S)-configuration at chiral center |
SMILES Notation | NC(=N)C₁=CC=C(C=C₁)C(=O)NC@@HC(=O)N₃CCC(CC₃)OCC(O)=O.Cl |
InChIKey | FPKOGTAFKSLZLD-FQEVSTJZSA-N |
The development of lamifiban emerged from the therapeutic imperative to target platelet aggregation's final common pathway. Prior antiplatelet agents (aspirin, thienopyridines) inhibited platelet activation but not fibrinogen binding, leaving residual thrombotic risk. The discovery that GPIIb-IIIa integrins serve as the ultimate convergence point for aggregation signals catalyzed the development of receptor-specific antagonists [3] [6].
Lamifiban (RO 44-9883) was engineered as a nonpeptidic, tyrosine-derived mimetic of RGD sequences. Its design overcame limitations of monoclonal antibodies (e.g., abciximab's immunogenicity) and peptide analogs (e.g., epitifibatide's proteolytic susceptibility). Early pharmacokinetic studies demonstrated its reversible binding and predictable dose-response relationship, enabling titration for sustained platelet inhibition [6].
The Canadian Lamifiban Study (1996) provided pivotal clinical validation. In this prospective, double-blind trial of 365 unstable angina patients, lamifiban infusion (1–5 μg/min) for 72–120 hours significantly reduced ischemic events:
Platelet aggregation studies confirmed dose-dependent inhibition, with >80% suppression at optimal doses correlating with significantly prolonged bleeding times (p<0.01). The therapeutic rationale was further substantiated by the PARAGON A trial (1998), which demonstrated lamifiban's synergistic effects with aspirin and heparin, particularly reducing 6-month ischemic events [6].
Table 3: Key Clinical Evidence for Lamifiban's Efficacy
Trial | Population | Intervention | Key Outcome | Significance |
---|---|---|---|---|
Canadian Lamifiban Study (1996) | 365 unstable angina patients | Lamifiban 1–5 μg/min vs. placebo | ↓ 72-hr composite events: 3.3% vs. 8.1% | p=0.04 |
↓ 30-day death/MI: 2.5% vs. 8.1% (high-dose) | p=0.03 | |||
PARAGON A (1998) | Non-Q-wave MI/unstable angina | Lamifiban ± heparin + aspirin | ↓ 6-month ischemic events vs. heparin + aspirin | Significant reduction |
The drug exemplifies rational drug design targeting integrin biology, though later studies (PARAGON B) would refine its clinical application. Its development marked a therapeutic advance in achieving rapid, selective, and reversible platelet inhibition distinct from irreversible cyclooxygenase or ADP-receptor antagonists [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: